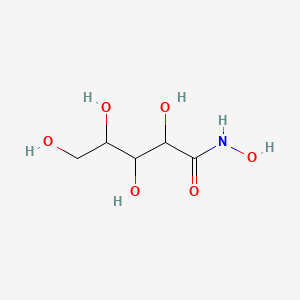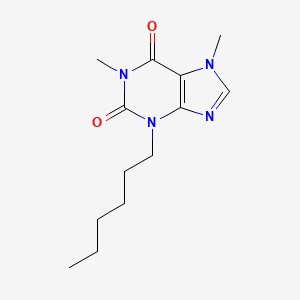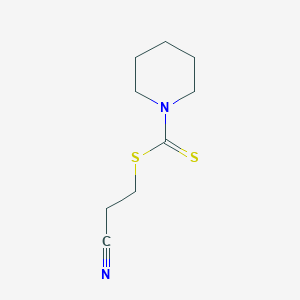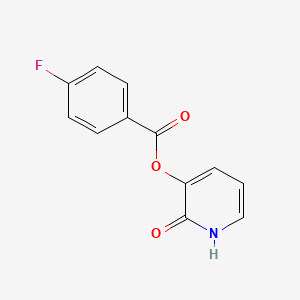
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a pyridinone ring attached to a fluorobenzoate moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with (2-oxo-1H-pyridin-3-yl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The pyridinone ring can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form hydroxyl derivatives.
Substitution: The fluorine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the pyridinone ring.
Reduction: Hydroxyl derivatives of the pyridinone ring.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
(2-oxo-1H-pyridin-3-yl) benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2-oxo-1H-pyridin-3-yl) 4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
(2-oxo-1H-pyridin-3-yl) 4-methylbenzoate: Contains a methyl group, leading to different steric and electronic effects
Uniqueness: The presence of the fluorine atom in (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
71847-97-7 |
|---|---|
Molekularformel |
C12H8FNO3 |
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-3-8(4-6-9)12(16)17-10-2-1-7-14-11(10)15/h1-7H,(H,14,15) |
InChI-Schlüssel |
WMTPUFFKQYBPHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1)OC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


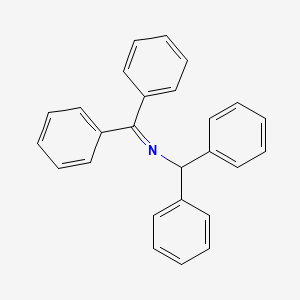
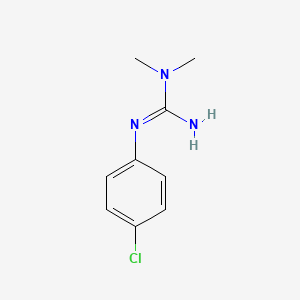

![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)

![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)

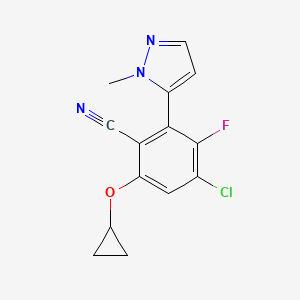
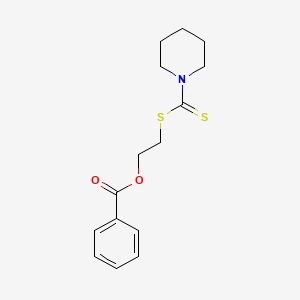
![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)
